

# A Comparative Analysis of Latanoprostene Bunod and Netarsudil for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Latanoprostene Bunod |           |  |  |  |
| Cat. No.:            | B10828704            | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The management of elevated intraocular pressure (IOP) is a cornerstone of glaucoma therapy. In the landscape of IOP-lowering agents, **Latanoprostene Bunod** and Netarsudil have emerged as notable therapeutic options with distinct mechanisms of action. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development in ophthalmology.

## Mechanisms of Action: A Dual Approach vs. Targeted Outflow Enhancement

Latanoprostene Bunod: A Dual-Action Prostaglandin Analog

**Latanoprostene bunod** is a single molecule that, upon administration, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which releases nitric oxide (NO). [1] This dual-component system targets both the uveoscleral and trabecular meshwork outflow pathways to reduce IOP.[1]

 Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid increases aqueous humor outflow primarily through the uveoscleral pathway, the secondary drainage route in the eye.



 Nitric Oxide (NO): The release of NO enhances outflow through the conventional trabecular meshwork pathway. NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal cells.

**Caption:** Signaling pathway of **Latanoprostene Bunod**. (Within 100 characters)

Netarsudil: A Rho Kinase Inhibitor with a Triple-Action Mechanism

Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor that primarily enhances aqueous humor outflow through the trabecular meshwork. By inhibiting ROCK, Netarsudil is believed to reduce the contractility of trabecular meshwork cells, leading to increased outflow. Additionally, Netarsudil has been shown to lower episcleral venous pressure and may also decrease aqueous humor production.



Click to download full resolution via product page

Caption: Signaling pathway of Netarsudil. (Within 100 characters)

### **Comparative Efficacy in Adjunctive Therapy**

Direct, prospective, head-to-head clinical trials comparing **Latanoprostene Bunod** and Netarsudil are limited. The available data primarily comes from retrospective cohort studies,







particularly in the context of adjunctive therapy for patients with glaucoma who are on other IOP-lowering medications.

A multi-center, retrospective cohort study by Shah et al. (2022) assessed the effectiveness of adjunctive Netarsudil 0.02% and **Latanoprostene Bunod** 0.024% in glaucoma patients. The study included 95 eyes (95 patients) on Netarsudil and 41 eyes (41 patients) on **Latanoprostene Bunod**. At the final visit, the mean IOP reduction was  $3.9 \pm 4.6$  mmHg (17.5  $\pm$  6.0%) with Netarsudil and  $2.9 \pm 3.7$  mmHg (13.6  $\pm$  16.3%) with **Latanoprostene Bunod**.

Another retrospective cohort study by Woolf et al. (2022) compared the efficacy of adding Netarsudil 0.02% to a regimen of maximum medical therapy (MMT) versus exchanging a prostaglandin analog (PGA) for **Latanoprostene Bunod** 0.024% in patients with primary openangle glaucoma (POAG) already on four classes of MMT. The study analyzed data from 35 eyes in 35 patients. The addition of Netarsudil resulted in a significantly greater IOP reduction compared to exchanging a PGA for **Latanoprostene Bunod**. An earlier abstract by the same group reported a -21% IOP reduction with the addition of Netarsudil (n=13) compared to a -3% IOP reduction when a PGA was exchanged for **Latanoprostene Bunod** (n=5) in a similar patient population on MMT.

Table 1: Comparative IOP Reduction in Adjunctive Therapy (Retrospective Data)



| Study                                                  | Drug and<br>Intervention           | Patient<br>Population | Mean IOP<br>Reduction<br>(mmHg) | Percentage<br>IOP Reduction<br>(%) |
|--------------------------------------------------------|------------------------------------|-----------------------|---------------------------------|------------------------------------|
| Shah et al.<br>(2022)                                  | Netarsudil 0.02% (adjunctive)      | Glaucoma<br>patients  | 3.9 ± 4.6                       | 17.5 ± 6.0                         |
| Latanoprostene<br>Bunod 0.024%<br>(adjunctive)         | Glaucoma<br>patients               | 2.9 ± 3.7             | 13.6 ± 16.3                     |                                    |
| Woolf et al.<br>(2020, Abstract)                       | Netarsudil 0.02%<br>(added to MMT) | POAG on MMT           | Not Reported                    | -21                                |
| Latanoprostene Bunod 0.024% (exchanged for PGA in MMT) | POAG on MMT                        | Not Reported          | -3                              |                                    |

## **Experimental Protocols**

The following provides an overview of the methodologies from the key comparative retrospective studies.

Shah et al. (2022) - Retrospective, Multi-center Cohort Study

- Objective: To assess the effectiveness and safety of adjunctive topical Netarsudil 0.02% and Latanoprostene Bunod 0.024% in glaucoma patients.
- Study Design: A retrospective review of medical records from five tertiary care centers.
- Participants: Patients with a diagnosis of glaucoma who were treated with either Netarsudil
   0.02% or Latanoprostene Bunod 0.024% as adjunctive therapy.
- Outcome Measures: The primary outcomes were the mean absolute and relative IOP reduction from baseline. Adverse reactions and reasons for discontinuation were also reported.



- Data Collection: Patient demographics, clinical characteristics, and IOP measurements were extracted from electronic medical records.
- Statistical Analysis: One-way analysis of variance, Kruskal-Wallis rank sum test, and Mann Whitney U test were used to compare the outcomes between the two groups.

Woolf et al. (2022) - Single-center Retrospective Cohort Study

- Objective: To compare the efficacy of Netarsudil 0.02% and Latanoprostene Bunod 0.024%
  as adjuncts to traditional 4-class maximum medical therapy (MMT) in patients with primary
  open-angle glaucoma (POAG).
- Study Design: A retrospective chart review of patients from a university glaucoma clinic between 2017 and 2021 with a follow-up of 30-90 days.
- Participants: Patients with POAG already taking 4-class MMT who either had Netarsudil added to their regimen (n=24) or had their current prostaglandin analog (PGA) exchanged for **Latanoprostene Bunod** (n=11). Patients with prior surgery other than selective laser trabeculoplasty or cataract extraction >1 year prior were excluded.
- Intervention:
  - Netarsudil Group: Addition of Netarsudil 0.02% to existing MMT.
  - Latanoprostene Bunod Group: Exchange of the current PGA for Latanoprostene
     Bunod 0.024%, while continuing other MMT medications.
- Outcome Measures: Absolute IOP reduction (IOPR) in mmHg, percent IOPR, and the proportion of patients achieving >10% IOPR.
- Statistical Analysis: The study used statistical tests to compare the IOP reduction between the two groups. The 2020 abstract by the same group specified the use of a two-tailed t-test.





Click to download full resolution via product page

**Caption:** Workflow for comparative retrospective studies. (Within 100 characters)

#### **Summary and Future Directions**

The available evidence from retrospective studies suggests that both **Latanoprostene Bunod** and Netarsudil are effective in lowering IOP when used as adjunctive therapy. In the specific context of patients already on maximum medical therapy, the addition of Netarsudil appears to provide a greater IOP-lowering effect than exchanging a prostaglandin analog for **Latanoprostene Bunod**.

It is crucial to acknowledge the limitations of the current data. Retrospective studies are subject to inherent biases, and the patient populations in the compared studies had different baseline characteristics and interventions. Therefore, these findings should be interpreted with caution.

To provide a more definitive comparison of the efficacy of **Latanoprostene Bunod** and Netarsudil, prospective, randomized, double-masked, head-to-head clinical trials are



warranted. Such studies should evaluate these agents as both monotherapy and adjunctive therapy in diverse patient populations with open-angle glaucoma and ocular hypertension. These future investigations will be instrumental in guiding clinical practice and informing the development of next-generation IOP-lowering therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Experience with netarsudil 0.02% and latanoprostene bunod 0.024% as adjunctive therapy for glaucoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Latanoprostene Bunod and Netarsudil for Intraocular Pressure Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828704#comparative-efficacy-of-latanoprostene-bunod-and-netarsudil-in-lowering-iop]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com